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Introduction

Dordaviprone (formerly known as ONC201) is a first-in-class, orally administered small
molecule for the treatment of H3 K27M-mutant diffuse midline glioma (DMG).[1][2] This
aggressive and rare brain tumor primarily affects children and young adults, with limited
effective therapeutic options.[2] Dordaviprone has received accelerated approval from the U.S.
Food and Drug Administration (FDA) for this indication.[1] These application notes provide a
comprehensive overview of dordaviprone's mechanism of action, methods for monitoring
treatment response, and detailed protocols for relevant assays.

Mechanism of Action

Dordaviprone exerts its anti-tumor effects through a dual mechanism of action: antagonism of
the dopamine receptor D2 (DRD2) and allosteric activation of the mitochondrial caseinolytic
protease P (ClpP).[3][4]

o DRD2 Antagonism: Dordaviprone acts as an antagonist at the DRD2, which is often
overexpressed in glioma cells.[2][5] By blocking DRD2 signaling, dordaviprone can inhibit
tumor growth pathways.[6]

o ClpP Activation: Dordaviprone allosterically activates the mitochondrial protease ClpP.[3]
This hyperactivation of ClpP leads to the degradation of mitochondrial proteins, resulting in
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impaired oxidative phosphorylation, increased cellular stress, and ultimately, apoptosis of the

cancer cells.[2]
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Dordaviprone's dual mechanism of action.

Monitoring Clinical Response to Dordaviprone

The primary method for monitoring treatment response in clinical trials of dordaviprone is
through neuro-imaging, based on the Response Assessment in Neuro-Oncology (RANO)

criteria.[5][7]

Radiographic Assessment using RANO Criteria

The RANO criteria provide a standardized approach to assess tumor response in patients with
high-grade gliomas.[8][9] These criteria incorporate T1-weighted gadolinium-enhanced and T2-
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weighted/FLAIR MRI sequences, as well as clinical status and corticosteroid dose.[10][11]

Table 1: Summary of RANO Criteria for High-Grade Gliomas

T1-weighted . .
Response o Corticosteroid o
Gadolinium- T2/FLAIR MRI Clinical Status
Category Use
Enhanced MRI

Disappearance
Complete ) Stable or Off Stable or
of all enhancing ) ) ) )
Response (CR) ) improved corticosteroids improved
disease

>50% decrease
in sum of
) products of

Partial Response ) Stable or Stable or Stable or
perpendicular ) )

(PR) ) improved decreased improved
diameters of
enhancing

lesions

Does not qualify

Stable Disease for CR, PR, or Stable or
) Stable Stable
(SD) progressive decreased
disease

>25% increase in
sum of products
, of perpendicular Significant o
Progressive ) ] ) Clinically
) diameters of increase in non- Any _
Disease (PD) ) ) ) deteriorated
enhancing enhancing lesion
lesions, or new

lesion(s)

This table is a simplified summary. For full details, refer to the official RANO criteria
publications.[8][9]

Clinical Efficacy Data
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The following tables summarize key efficacy data from clinical trials of dordaviprone in patients
with recurrent H3 K27M-mutant diffuse midline glioma.

Table 2: Overall Response Rates in Dordaviprone Clinical Trials

Overall Response

Clinical . 95% Confidence
. . Number of Patients Rate (ORR) by
TriallAnalysis Interval (CI)
RANO-HGG
Integrated
] 50 20.0% 10.0% - 33.7%
Analysis[12]

Integrated Analysis
(RANO 2.0)[13]

22% 12% - 36%

Table 3: Duration and Time to Response in Dordaviprone Clinical Trials

Median 95% . )
. . . Median Time
Clinical Duration of Confidence
. . to Response Range for TTR
TriallAnalysis Response Interval (Cl) for (TTR)
(DoR) DoR
Integrated 3.8 months - Not 1.9-159
) 11.2 months 8.3 months
Analysis[12] Reached months

Pharmacokinetics of Dordaviprone

Understanding the pharmacokinetic profile of dordaviprone is crucial for interpreting treatment
response and managing potential drug-drug interactions.

Table 4: Summary of Dordaviprone Pharmacokinetics in Healthy Adults
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Parameter Value

Time to Maximum Concentration (Tmax) ~0.75 hours

Terminal Half-life (t%2) ~10 hours
Metabolism Primarily via CYP3A4
Major Metabolite ONC207 (inactive)

Data from a study in healthy adult subjects.[14]

Experimental Protocols

This section provides detailed protocols for key experiments to monitor the biological effects of
dordaviprone.

Experimental Workflow for Monitoring Treatment Response

Patient with H3 K27M-mutant DMG on Dordaviprone

Sample Collection Radiographic Assessment
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Experimental workflow for monitoring treatment response.
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Protocol: Dopamine D2 Receptor (DRD2) Antagonist
Activity Assay

This protocol describes a competitive radioligand binding assay to determine the ability of
dordaviprone to antagonize the DRD2 receptor.

Principle: This assay measures the displacement of a radiolabeled DRD2 antagonist (e.g., [3H]-
Spiperone) from the receptor by dordaviprone in cell membranes expressing DRD2.

Materials:

Cell membranes from a cell line overexpressing human DRD2.

o Radiolabeled DRD2 antagonist: [*H]-Spiperone.

» Dordaviprone.

o Assay Buffer: 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, 2 mM CaClz, 1 mM MgClz, pH 7.4.

o Wash Buffer: 50 mM Tris-HCI, pH 7.4.

» 96-well microplates.

e Glass fiber filters.

¢ Scintillation fluid and a scintillation counter.

Method:

Prepare serial dilutions of dordaviprone in Assay Buffer.

In a 96-well plate, add 50 pL of cell membrane suspension (approximately 10-20 pg of
protein) to each well.

Add 50 pL of the dordaviprone dilutions or vehicle control to the respective wells.

Add 50 pL of [3H]-Spiperone (at a final concentration near its Kd) to all wells.
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» For non-specific binding control wells, add a high concentration of an unlabeled DRD2
antagonist (e.g., 10 uM haloperidol).

 Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
o Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
o Wash the filters three times with ice-cold Wash Buffer.

» Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a
scintillation counter.

Data Analysis:
o Calculate the specific binding by subtracting the non-specific binding from the total binding.

» Plot the percentage of specific binding against the logarithm of the dordaviprone
concentration.

o Determine the ICso value (the concentration of dordaviprone that inhibits 50% of the specific
binding of the radioligand) using non-linear regression analysis.

Protocol: Mitochondrial ClpP Protease Activity Assay

This protocol outlines a method to measure the activation of ClpP by dordaviprone using a
fluorogenic peptide substrate.

Principle: This assay utilizes a peptide substrate that is conjugated to a fluorophore and a
qguencher. Upon cleavage by active ClpP, the fluorophore is released from the quencher,
resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:
e Recombinant human ClpP protease.
e Fluorogenic ClpP peptide substrate.

o Dordaviprone.
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e Assay Buffer: 25 mM HEPES, 100 mM KCI, 10 mM MgClz, 1 mM DTT, pH 7.6.

o 96-well black microplates.

e Fluorescence microplate reader.

Method:

Prepare serial dilutions of dordaviprone in Assay Buffer.

e In a 96-well black plate, add 20 pL of the dordaviprone dilutions or vehicle control.

e Add 20 pL of recombinant human ClpP to each well.

e Incubate for 15 minutes at 37°C to allow dordaviprone to bind to and activate ClpP.
« Initiate the reaction by adding 20 pL of the fluorogenic ClpP substrate to each well.
e Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

o Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g.,
Ex/Em = 380/460 nm) every 2 minutes for 30-60 minutes.

Data Analysis:

e For each concentration of dordaviprone, calculate the rate of the reaction (increase in
fluorescence per unit of time).

» Plot the reaction rate against the dordaviprone concentration.

o Determine the ECso value (the concentration of dordaviprone that produces 50% of the
maximal activation) using non-linear regression.

Protocol: H3K27M Mutation Detection in Cell-Free DNA
(cfDNA)

This protocol describes the detection and quantification of the H3K27M mutation in cfDNA from
patient plasma or cerebrospinal fluid (CSF) using droplet digital PCR (ddPCR).[15]
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Principle: ddPCR patrtitions the PCR reaction into thousands of nanoliter-sized droplets,
allowing for the absolute quantification of target DNA molecules (in this case, the H3K27M
mutant allele and the corresponding wild-type allele) with high sensitivity and precision.

Materials:

Plasma or CSF samples from patients.
» CfDNA extraction Kit.

o ddPCR system (e.g., Bio-Rad QX200).
e ddPCR supermix for probes.

e Primers and probes specific for the H3F3A K27M mutation and the wild-type H3F3A
sequence (labeled with different fluorophores, e.g., FAM for mutant and HEX for wild-type).

» Restriction enzyme (optional, for fragmenting genomic DNA contamination).
Method:

o cfDNA Extraction: Extract cfDNA from 1-4 mL of plasma or CSF using a commercial kit
according to the manufacturer's instructions. Elute the cfDNA in a small volume (e.g., 50 pL).

o ddPCR Reaction Setup:

o Prepare the ddPCR reaction mix in a total volume of 20 pL per sample:

10 pL 2x ddPCR Supermix

2 pL of the primer/probe mix (final concentration of 900 nM for primers and 250 nM for
probes)

1 pL of restriction enzyme (optional)

cfDNA template (up to 8 pL)

Nuclease-free water to a final volume of 20 uL
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o Droplet Generation: Transfer the 20 puL ddPCR reaction mix to a droplet generator cartridge
and generate droplets according to the manufacturer's protocol.

e PCR Amplification:

o Transfer the droplets to a 96-well PCR plate, seal the plate, and perform thermal cycling
with the following conditions (example):

» Enzyme activation: 95°C for 10 minutes
= 40 cycles of:

» Denaturation: 94°C for 30 seconds

= Annealing/Extension: 55°C for 60 seconds
» Enzyme deactivation: 98°C for 10 minutes

» Droplet Reading: Read the droplets in each well using a droplet reader to count the number
of positive droplets for the mutant (FAM) and wild-type (HEX) alleles.

Data Analysis:

o The ddPCR software will calculate the concentration (copies/pL) of the mutant and wild-type
alleles in the cfDNA sample.

o Calculate the mutant allele frequency (MAF) as: MAF (%) = [Concentration of Mutant Allele /
(Concentration of Mutant Allele + Concentration of Wild-Type Allele)] x 100

e Monitor changes in the MAF over the course of treatment to assess treatment response. A
decrease in MAF may indicate a positive response to dordaviprone.

Conclusion

Monitoring the treatment response to dordaviprone in patients with H3 K27M-mutant diffuse
midline glioma requires a multi-faceted approach. This includes standardized clinical and

radiographic assessments using the RANO criteria, as well as the potential for incorporating
molecular assays to monitor the on-target effects of the drug and changes in tumor-specific
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biomarkers. The protocols provided herein offer a framework for researchers to investigate the
pharmacodynamics of dordaviprone and to explore novel biomarkers of treatment response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Monitoring
Dordaviprone Treatment Response]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1085501 7#monitoring-treatment-response-to-
dordaviprone-in-patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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